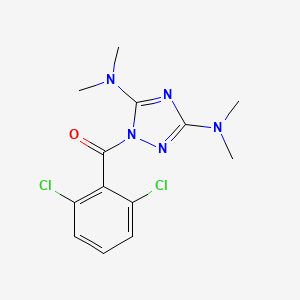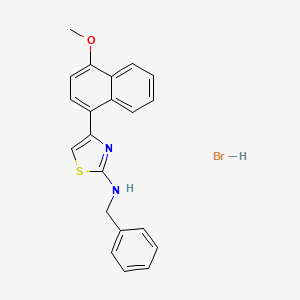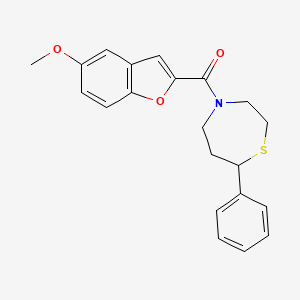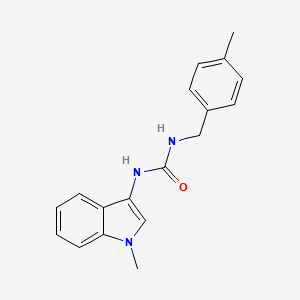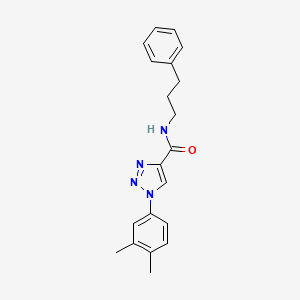
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a variety of potential applications in the field of biochemistry and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-phenylpropylamine with 3,4-dimethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with sodium azide and copper sulfate to form the desired triazole product. The carboxamide group is introduced in the final step by reacting the triazole with chloroacetyl chloride.
Starting Materials
3-phenylpropylamine, 3,4-dimethylphenyl isocyanate, sodium azide, copper sulfate, chloroacetyl chloride
Reaction
Step 1: Reaction of 3-phenylpropylamine with 3,4-dimethylphenyl isocyanate in the presence of a suitable solvent and base to form the corresponding urea derivative., Step 2: Reaction of the urea derivative with sodium azide and copper sulfate in the presence of a suitable solvent to form the desired triazole product., Step 3: Reaction of the triazole product with chloroacetyl chloride in the presence of a suitable solvent and base to introduce the carboxamide group and form the final product.
Mechanism Of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can have a variety of biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help to protect cells from damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult and expensive to synthesize, which can limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further study its potential use in cancer treatment, including its mechanism of action and potential side effects. Another direction is to explore its potential use in other areas of biochemistry and physiology, such as its antioxidant and anti-inflammatory properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One potential use is in the study of cancer cells. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-10-11-18(13-16(15)2)24-14-19(22-23-24)20(25)21-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQQOCNTFSBYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

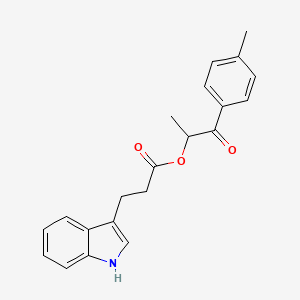
![5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2902642.png)
![N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2902644.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2902645.png)
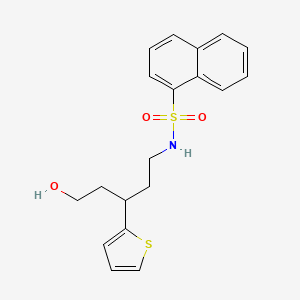
![3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2902647.png)

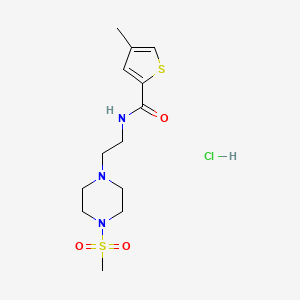
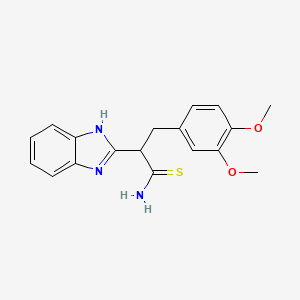
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2902656.png)
